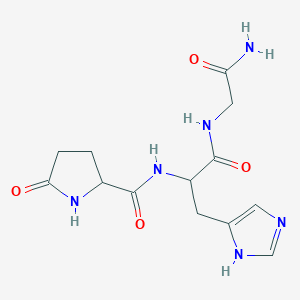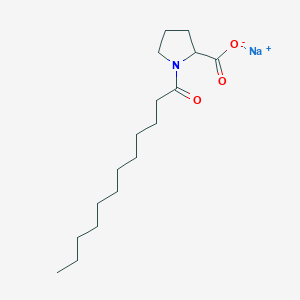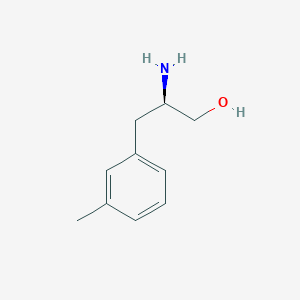![molecular formula C12H20O4 B12280727 (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)
(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through , such as of alkenes.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Functionalization of the Cyclobutane Ring: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group to alcohols or aldehydes.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used to protect amines during multi-step synthesis.
Biology and Medicine
Drug Development: The compound’s derivatives may be explored for potential pharmaceutical applications.
Biological Studies: Used in the synthesis of biologically active molecules for research purposes.
Industry
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Wirkmechanismus
The mechanism of action of (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its ability to undergo various chemical transformations. The Boc group acts as a protecting group, allowing selective reactions to occur at other functional sites. The cyclobutane ring provides a rigid framework that can influence the reactivity and stability of the compound.
Eigenschaften
Molekularformel |
C12H20O4 |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t7-,8+/m1/s1 |
InChI-Schlüssel |
SUGWGGXZIXQNDM-SFYZADRCSA-N |
Isomerische SMILES |
CC1([C@H](C[C@H]1C(=O)OC(C)(C)C)C(=O)O)C |
Kanonische SMILES |
CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)
![Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B12280649.png)


![3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid](/img/structure/B12280664.png)






![4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12280714.png)
![2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B12280722.png)
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)
